molecular formula C26H30N6O2 B10762258 N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

Cat. No.: B10762258
M. Wt: 458.6 g/mol
InChI Key: ZHMXXVNQAFCXKK-UHFFFAOYSA-N
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Description

N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide is a useful research compound. Its molecular formula is C26H30N6O2 and its molecular weight is 458.6 g/mol. The purity is usually 95%.
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Biological Activity

N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide is a complex organic compound with potential biological activities. Its unique structure, featuring a benzimidazole moiety and a tetrahydro-diazepine ring, suggests various interactions with biological targets, making it a candidate for medicinal chemistry research. This article reviews the biological activity of this compound, including its pharmacological properties, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H30N6O2, with a molecular weight of 462.56 g/mol. The structure includes several functional groups that contribute to its reactivity and biological activity. Notably, the presence of the dimethylamino group enhances its solubility and potential interaction with biological receptors.

Structure Features

FeatureDescription
Benzimidazole moietyCore structure involved in biological interactions
Tetrahydro-diazepine ringProvides stability and potential binding sites
Dimethylamino groupEnhances solubility and receptor affinity

Anticancer Activity

Preliminary studies indicate that the compound exhibits significant anticancer properties. It has shown potential in inhibiting cell proliferation in various cancer cell lines. For instance:

  • MCF-7 (breast cancer) : The compound demonstrated an IC50 value of approximately 3.0 μM, indicating strong antiproliferative activity.
  • A549 (lung cancer) : Similar inhibitory effects were observed with IC50 values ranging from 21.3 ± 4.1 µM to 28.3 ± 5.1 µM for other derivatives.

These results suggest that the compound may act through mechanisms involving apoptosis induction and cell cycle regulation.

The proposed mechanism of action involves interaction with cyclin-dependent kinases (CDKs) and other enzymes critical in cell cycle regulation. The binding affinity can be assessed using techniques such as surface plasmon resonance or isothermal titration calorimetry.

Enzyme Inhibition Studies

In addition to anticancer activity, the compound has been evaluated for its ability to inhibit cholinesterase enzymes:

  • Acetylcholinesterase (AChE) : Inhibition studies revealed that related compounds exhibited IC50 values lower than standard drugs like donepezil.

Binding Affinity Studies

Research has indicated that this compound binds effectively to various biological targets, suggesting its utility in drug design.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

  • Study on Anticancer Properties : A comprehensive screening of drug libraries identified this compound as a novel anticancer agent through multicellular spheroid assays .
  • In Vitro Studies : Research demonstrated significant growth inhibition across multiple human cancer cell lines, with some compounds showing IC50 values comparable to established chemotherapeutics like doxorubicin .
  • Molecular Docking Studies : Computational studies have predicted favorable binding modes for this compound against key cancer-related targets such as CDK9 and VEGFR-2 .

Properties

Molecular Formula

C26H30N6O2

Molecular Weight

458.6 g/mol

IUPAC Name

N-[1-[3-(dimethylamino)propyl]benzimidazol-2-yl]-5-methyl-1-oxo-2,3,4,5-tetrahydro-[1,4]diazepino[1,2-a]indole-8-carboxamide

InChI

InChI=1S/C26H30N6O2/c1-17-11-12-27-25(34)23-15-18-9-10-19(16-22(18)32(17)23)24(33)29-26-28-20-7-4-5-8-21(20)31(26)14-6-13-30(2)3/h4-5,7-10,15-17H,6,11-14H2,1-3H3,(H,27,34)(H,28,29,33)

InChI Key

ZHMXXVNQAFCXKK-UHFFFAOYSA-N

Canonical SMILES

CC1CCNC(=O)C2=CC3=C(N12)C=C(C=C3)C(=O)NC4=NC5=CC=CC=C5N4CCCN(C)C

Origin of Product

United States

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